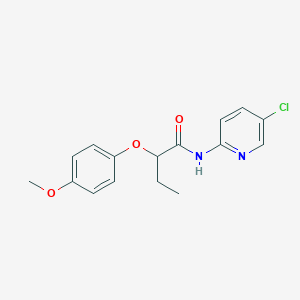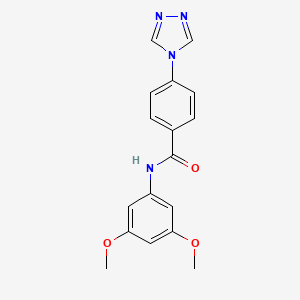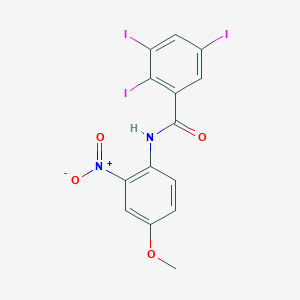![molecular formula C21H33NO6 B4956461 1-[4-(2-isopropoxyphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4956461.png)
1-[4-(2-isopropoxyphenoxy)butyl]-4-methylpiperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-isopropoxyphenoxy)butyl]-4-methylpiperidine oxalate is a chemical compound that has generated significant interest in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as Loperamide, and it is a synthetic opioid agonist that is commonly used to treat diarrhea. However, recent research has suggested that Loperamide may have other potential applications beyond its use as an anti-diarrheal medication. In
Applications De Recherche Scientifique
Loperamide has been the subject of extensive research due to its potential therapeutic applications. Recent studies have suggested that Loperamide may have anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, Loperamide has been shown to have anti-inflammatory effects, which may make it a useful treatment for inflammatory bowel disease and other inflammatory conditions.
Mécanisme D'action
Loperamide exerts its effects by binding to opioid receptors in the gastrointestinal tract, which reduces the motility of the intestinal smooth muscle and slows down the movement of fecal matter through the digestive system. This results in a reduction in diarrhea symptoms. Additionally, Loperamide has been shown to have effects on other systems in the body, including the immune system and the nervous system.
Biochemical and Physiological Effects:
Loperamide has a number of biochemical and physiological effects on the body. In addition to its effects on the gastrointestinal tract, Loperamide has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, Loperamide has been shown to have effects on the immune system, including reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Loperamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a well-characterized compound that has been extensively studied in both in vitro and in vivo models. Additionally, Loperamide is relatively easy to synthesize, which makes it a cost-effective compound for use in lab experiments. However, one limitation of Loperamide is that it has a narrow therapeutic window, which means that it can be toxic at high doses. Additionally, Loperamide has been shown to have off-target effects on other systems in the body, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on Loperamide. One area of interest is the potential use of Loperamide as an anti-cancer agent. Additional studies are needed to determine the mechanisms by which Loperamide inhibits the growth of cancer cells and to identify the types of cancer that may be most responsive to Loperamide treatment. Additionally, further research is needed to explore the potential use of Loperamide as a treatment for inflammatory bowel disease and other inflammatory conditions. Finally, additional studies are needed to better understand the off-target effects of Loperamide on other systems in the body and to develop strategies to mitigate these effects.
Méthodes De Synthèse
The synthesis of Loperamide involves a multistep process that begins with the reaction of 4-chloro-2-isopropoxyphenol with butylamine to form 1-[4-(2-isopropoxyphenoxy)butyl]amine. This intermediate is then reacted with 4-methylpiperidine to form the final product, 1-[4-(2-isopropoxyphenoxy)butyl]-4-methylpiperidine oxalate. The synthesis of Loperamide is a complex process that requires careful attention to detail and specialized equipment.
Propriétés
IUPAC Name |
4-methyl-1-[4-(2-propan-2-yloxyphenoxy)butyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.C2H2O4/c1-16(2)22-19-9-5-4-8-18(19)21-15-7-6-12-20-13-10-17(3)11-14-20;3-1(4)2(5)6/h4-5,8-9,16-17H,6-7,10-15H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJRMCWRZUASGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=CC=C2OC(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(ethylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4956398.png)

![5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4956416.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4956423.png)

![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4956437.png)
![methyl 4-methyl-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4956445.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B4956453.png)
![N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B4956455.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B4956468.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4956470.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4956478.png)
![N-[3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4956481.png)
